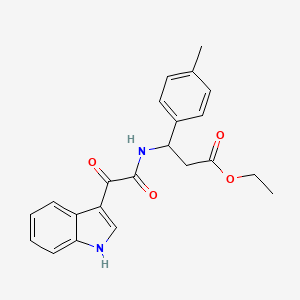
ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of indole-2-carboxylic acid and has been synthesized using various methods.
Scientific Research Applications
Polymorphism Studies
- Study 1 : Vogt, Williams, Johnson, and Copley (2013) explored two polymorphic forms of a similar compound, characterized using spectroscopic and diffractometric techniques. This study highlights the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Synthesis and Crystal Structure Analysis
- Study 2 : Shang, Jian-li, Song, Hai-bin, Li, Zheng-ming, and Wang Jian-guo (2011) synthesized a compound with a structure similar to ethyl 3-(2-(1H-indol-3-yl)-2-oxoacetamido)-3-(p-tolyl)propanoate and analyzed its crystal structure, contributing to the understanding of its chemical properties (Shang et al., 2011).
Novel Compounds Synthesis and Application
- Study 3 : Nazir, Abbasi, Aziz‐ur‐Rehman, and colleagues (2018) synthesized novel indole-based hybrid oxadiazole scaffolds, which were screened for their in vitro inhibitory potential against the urease enzyme, showing potential as therapeutic agents (Nazir et al., 2018).
Antimicrobial Activity
- Study 5 & 7 : Mathada and Mathada (2009) explored the antimicrobial activity of certain derivatives, including indole-related compounds. Their findings contribute to the understanding of these compounds' antibacterial, antifungal, and antituberculosis properties (Mathada & Mathada, 2009) (Mathada & Mathada, 2009).
Insect Growth Regulation
- Study 8 : Devi and Awasthi (2022) investigated Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, for its potential as an insect growth regulator. This study reveals its potential in pest control and agricultural applications (Devi & Awasthi, 2022).
Biochemical Analysis
- Study 9 : Abdel-Ghany et al. (2013) synthesized and analyzed a dipeptide derivative for antimicrobial activity, highlighting the biochemical versatility of such compounds (Abdel-Ghany et al., 2013).
properties
IUPAC Name |
ethyl 3-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-(4-methylphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-28-20(25)12-19(15-10-8-14(2)9-11-15)24-22(27)21(26)17-13-23-18-7-5-4-6-16(17)18/h4-11,13,19,23H,3,12H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDLHMLIXGYKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2376855.png)
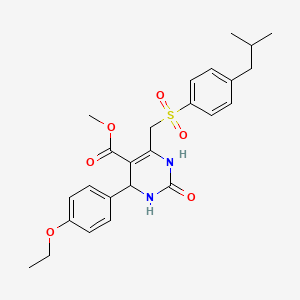
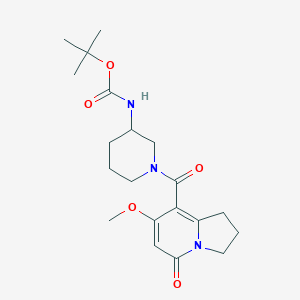
![Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376863.png)
![(2,3-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2376866.png)
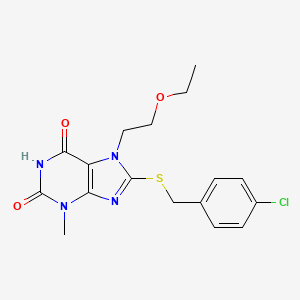
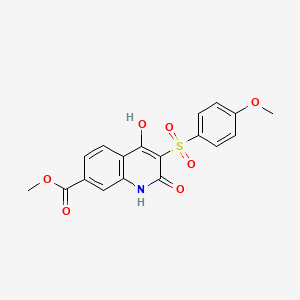
![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2376870.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
![ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate](/img/structure/B2376872.png)
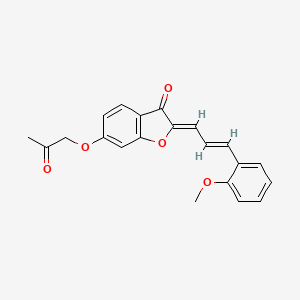
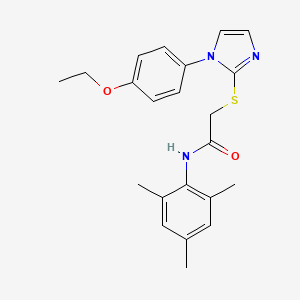
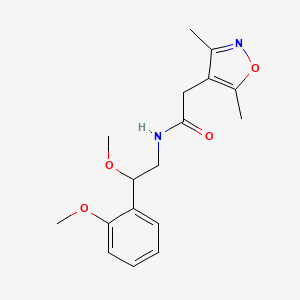
![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)